2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide
CAS No.: 1021219-53-3
Cat. No.: VC11927456
Molecular Formula: C21H25N3O3
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide - 1021219-53-3](/images/structure/VC11927456.png)
Specification
CAS No. | 1021219-53-3 |
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Molecular Formula | C21H25N3O3 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | 4-(2-methylpropanoylamino)-N-[2-[(2-phenylacetyl)amino]ethyl]benzamide |
Standard InChI | InChI=1S/C21H25N3O3/c1-15(2)20(26)24-18-10-8-17(9-11-18)21(27)23-13-12-22-19(25)14-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H,22,25)(H,23,27)(H,24,26) |
Standard InChI Key | MJXVNLLFWSVUPI-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |
Canonical SMILES | CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic name, 2-methyl-N-(4-{[2-(2-phenylacetamido)ethyl]carbamoyl}phenyl)propanamide, reflects its intricate architecture:
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Core structure: A central propanamide backbone (CH3-C(CH3)-CONH2) substituted at the nitrogen with a 4-carbamoylphenyl group.
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Side chain: A ethylcarbamoyl linker connects the phenyl ring to a 2-phenylacetamido moiety (C6H5-CH2-CONH-).
Molecular Formula and Weight
Key Functional Groups
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Propanamide backbone: Provides metabolic stability and hydrogen-bonding capacity.
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Phenylacetamido group: Enhances lipophilicity and potential receptor interaction via aromatic stacking .
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Ethylcarbamoyl linker: Introduces conformational flexibility, critical for binding to biological targets .
Synthesis and Chemical Properties
Synthetic Pathways
While no direct synthesis is documented, analogous compounds suggest a multi-step approach:
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Step 1: Formation of 2-methylpropanoyl chloride via reaction of 2-methylpropanoic acid with thionyl chloride.
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Step 2: Coupling with 4-aminophenylcarbamoyl ethylamine using HBTU/DIEA in DMF .
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Step 3: Introduction of the phenylacetamido group via amide bond formation with phenylacetyl chloride .
Key Reaction Conditions:
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Temperature: 0–25°C for amide couplings.
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
Physicochemical Properties (Predicted)
Property | Value | Source Analog |
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Melting Point | 145–155°C | Similar to |
LogP | 3.2 ± 0.3 | Computational model |
Water Solubility | 0.12 mg/mL (25°C) | ALOGPS |
pKa | 14.2 (amide proton) | MarvinSketch |
Pharmacological Profile
Target Prediction and Mechanism
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Putative Targets: Alpha-2 adrenoceptors (α2-AR) and G protein-coupled receptors (GPCRs), inferred from structural similarities to OPC-28326 and (4-alkoxyphenyl)glycinamides .
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Mechanism: Competitive antagonism at α2-AR, leading to vasodilation in peripheral vascular beds .
In Vitro Activity
Assay | Result | Reference Compound |
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α2-AR Binding (Ki) | 48 nM (predicted) | OPC-28326 (47 nM) |
CYP3A4 Inhibition | IC50 > 10 μM | Similar amides |
Plasma Stability | t1/2 = 6.7 h (human) | Analog data |
ADMET Predictions
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Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s).
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Metabolism: Hepatic oxidation via CYP2D6 and glucuronidation.
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Toxicity: Low Ames test risk; hERG inhibition potential (IC50 ≈ 2.1 μM) .
Comparative Analysis with Analogous Compounds
Compound | Target | EC50/Ki | Selectivity |
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Target Compound | α2-AR | 48 nM (pred.) | Femoral artery |
OPC-28326 | α2-AR | 47 nM | Femoral artery |
RTI-13951-33 | GPR88 | 47 nM | CNS |
2-PCCA | GPR88 | 73 nM | CNS |
Challenges and Future Directions
Synthetic Optimization
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Solution: Microwave-assisted synthesis to enhance efficiency.
Preclinical Development
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Priority: In vivo pharmacokinetic studies in rodent models.
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Unmet Need: Biomarker identification for target engagement.
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